molecular formula C11H13NO3 B14730629 2-(3,5-Dimethoxyphenoxy)propanenitrile CAS No. 6441-19-6

2-(3,5-Dimethoxyphenoxy)propanenitrile

Cat. No.: B14730629
CAS No.: 6441-19-6
M. Wt: 207.23 g/mol
InChI Key: SDRCHNMNTGTFKX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)propanenitrile is an organic nitrile derivative characterized by a propanenitrile backbone substituted with a 3,5-dimethoxyphenoxy group. This compound features a methoxy-rich aromatic ring linked via an ether bond to a nitrile-bearing propane chain. The nitrile group (-CN) confers reactivity for further functionalization, while the dimethoxy substituents may influence solubility and electronic properties .

Properties

CAS No.

6441-19-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO3/c1-8(7-12)15-11-5-9(13-2)4-10(6-11)14-3/h4-6,8H,1-3H3

InChI Key

SDRCHNMNTGTFKX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)propanenitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-(3,5-Dimethoxyphenoxy)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-Dimethoxyphenoxy)propanenitrile with structurally related nitrile-containing compounds and aromatic ethers identified in the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Presence in Environmental Matrices
2-(3,5-Dimethoxyphenoxy)propanenitrile C₁₁H₁₃NO₃ 207.23 (calculated) Not available Aromatic dimethoxy ether, nitrile group, moderate polarity Not reported
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile C₁₄H₁₄N₂ 210.12 57964-39-3 Fused cyclohexene ring, nitrile group, higher hydrophobicity Detected in herring tissue
Liriodendrin C₄₀H₅₂O₂₂ 868.83 Not provided Complex glycosylated dimer with dimethoxyphenoxy groups, natural product Not applicable (plant-derived)

Key Findings :

Functional Group Reactivity: Both 2-(3,5-Dimethoxyphenoxy)propanenitrile and 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile contain nitrile groups, enabling nucleophilic addition or hydrolysis reactions. However, the former’s dimethoxy substituents may enhance electron donation to the aromatic ring, altering its reactivity compared to the tetrahydronaphthyl analog . Liriodendrin, a lignan glycoside, shares a 3,5-dimethoxyphenoxy motif but lacks nitrile functionality, emphasizing its role in natural product biosynthesis rather than synthetic chemistry .

Synthetic Utility: The nitrile group in 2-(3,5-Dimethoxyphenoxy)propanenitrile could serve as a precursor for amines or carboxylic acids, similar to intermediates in pharmaceutical synthesis (e.g., ranitidine-related compounds, which involve nitrile derivatization) . However, its simpler structure contrasts with the multi-ring system of 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile, which may limit its utility in complex molecule assembly .

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